molecular formula C18H15ClS B089291 Triphenylsulfonium chloride CAS No. 10937-76-5

Triphenylsulfonium chloride

Cat. No. B089291
CAS RN: 10937-76-5
M. Wt: 298.8 g/mol
InChI Key: ZFEAYIKULRXTAR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfonium chloride is a key intermediate that is widely used in new electronic chemicals such as semiconductors, LCDs, and TFTs . It is also known as a photoacid generator (PAG) in catalyst activation through in situ photogeneration of ligands .


Synthesis Analysis

The raw materials used are basic chemical raw materials, the cost of the raw materials is low, the production cost can be greatly reduced, the reaction conditions are moderate, and the method is easy to operate and realize industrialization .


Molecular Structure Analysis

The molecular formula of Triphenylsulfonium chloride is C18H15ClS, and its molecular weight is 298.83 .


Chemical Reactions Analysis

The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly (methyl methacrylate) (PMMA) film have been characterized . The analysis of the photoproduct formation was performed using chromatographic techniques including HPLC, GPC, and GC-MS as well as UV-vis and NMR spectroscopic methods .


Physical And Chemical Properties Analysis

Triphenylsulfonium chloride is a white to light yellow powder or crystal . It is soluble in water . It is light-sensitive and hygroscopic . It should be stored under inert gas .

Scientific Research Applications

  • It has been used as a bifunctional agent for the selective enrichment of perfluoroalkyl sulfonates and their direct analysis by MALDI-TOF-MS, utilizing its properties as a photoacid generator (Cao et al., 2011).

  • It serves as an autoxidation catalyst, with studies demonstrating its role in the homogeneous liquid-phase oxidation of cumene (Okubo et al., 1969); (Tilborg, 1975).

  • Its photolytic properties have been explored, revealing new rearrangement products and insights into the mechanism of direct photolysis from the singlet excited states (Dektar & Hacker, 1990).

  • A computer simulation was conducted to understand the mechanism of liquid-phase oxidation of cumene catalyzed by triphenylsulfonium chloride (Ohkubo & Hashimoto, 1972).

  • Triphenylsulfonium chloride's electrochemical reduction in aqueous solution has been studied, comparing its reduction process with other analogous "onium" compounds (McKinney & Rosenthal, 1968).

  • It has been used to enhance the efficiency of photoinitiator systems in polymerization processes, showing significant effects on the polymerization rate (Gómez et al., 2007).

  • In optoelectronic applications, triphenylsulfonium salts have been shown to improve charge injection and transport in polymer light-emitting diodes (Georgiadou et al., 2013).

  • Its role in acid generation in polymer films for crosslinking and other acid-catalyzed reactions has been investigated (McKean et al., 1989).

  • The effects of triphenylsulfonium hexafluorophosphate in radiation-induced cationic polymerization of styrene were studied, revealing its influence on polymerization acceleration and molecular weight increase (Mah et al., 1982).

  • Triphenylsulfonium salts were also investigated for their photochemical and photophysical properties in chemically amplified resists, providing insights into their role in photopolymerization (Hacker et al., 1992).

Safety And Hazards

Triphenylsulfonium chloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

triphenylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEAYIKULRXTAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052096
Record name Triphenylsulfonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium chloride

CAS RN

4270-70-6
Record name Triphenylsulfonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylsulfonium ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylsulfonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into 400 g of dichloromethane was dissolved 40 g (0.2 mole) of diphenyl sulfoxide, and the resulting solution was agitated under ice-cool. And then, 65 g (0.6 mole) of trimethyl silyl chloride was added dropwise at the temperature not exceeding 20° C., at which temperature the mixture was aged for 30 minutes. Thereafter, a Grignard agent prepared separately from 14.6 g (0.6 mole) of a metal magnesium, 67.5 g (0.6 mol) of chlorobenzene, and 168 g of tetrahydrofurane (THF) was added dropwise into it at the temperature not exceeding 20° C. After the reaction mixture was aged for one hour, it was added by 50 g of water at the temperature not exceeding 20° C. to terminate the reaction, and then further by 150 g of water, 10 g of 12-N hydrochloric acid, and 200 g of diethyl ether. A water layer was taken out by separation and washed by 100 g of diethyl ether to obtain an aqueous triphenyl sulfonium chloride solution. This was used in the subsequent reaction without isolation procedures further.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
[Compound]
Name
12-N
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 g
Type
solvent
Reaction Step Seven
Name
Quantity
150 g
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was allowed to mature for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene and 168 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was allowed to mature for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of triphenylsulfonium chloride. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium chloride
Reactant of Route 2
Triphenylsulfonium chloride
Reactant of Route 3
Triphenylsulfonium chloride
Reactant of Route 4
Triphenylsulfonium chloride
Reactant of Route 5
Triphenylsulfonium chloride
Reactant of Route 6
Triphenylsulfonium chloride

Citations

For This Compound
116
Citations
JW Knapczyk, WE McEwen - The Journal of Organic Chemistry, 1970 - ACS Publications
… For example, photolysis of triphenylsulfonium chloride in ethanol solution for 61 hr, … triphenylsulfonium chloride is recovered in 34% yield. The photolysis of triphenylsulfonium chloride …
Number of citations: 100 pubs.acs.org
WA Bonner - Journal of the American Chemical Society, 1952 - ACS Publications
… Triphenylsulfonium chloride and iodide are also described for the first time. Triphenylsulfonium pentabromide and probably higher polybromides were obtained by action of bromine …
Number of citations: 27 pubs.acs.org
K Ohkubo, T Yamabe, K Fukui - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
A kinetic study of the homogeneous liquid-phase oxidation of cumene was carried out in order to clarify the characteristic behavior of triphenylsulfonium chloride as an autoxidation …
Number of citations: 24 www.journal.csj.jp
JV Crivello, JHW Lam - Journal of Polymer Science: Polymer …, 1980 - Wiley Online Library
… The former compounds were identified as by-products produced in the preparation of triphenylsulfonium chloride from benzene, chlorine, sulfur monochloride, and aluminum chloride. …
Number of citations: 194 onlinelibrary.wiley.com
K Ohkubo, T Yamabe, K Fukui - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
The low-temperature liquid-phase oxidation of cumene using triphenylsulfonium chloride was-studied in order to establish the nature of the activity of sulfonium catalysts and the …
Number of citations: 20 www.journal.csj.jp
K Ohkubo, T Yamabe, K Fukui - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… The decomposition reaction of CHP in the presence of triphenylsulfonium chloride was carried out as follows. Triphenylsulfonium chloride was introduced into a reaction vessel …
Number of citations: 13 www.journal.csj.jp
JW Knapczyk, WE McEwen - Journal of the American Chemical …, 1969 - ACS Publications
Triphenylsulfonium and tri-p-tolylsulfonium fluoroborate, iodide, bromide, and chloride salts have been prepared and subjected to reaction with sodium methoxide in methanol solution. …
Number of citations: 72 pubs.acs.org
K Ohkubo, T Hashimoto - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
The mechanism of the liquid-phase oxidation of cumene (RH) catalyzed by triphenylsulfonium chloride was investigated by the computer simulation on the basis of the kinetic analysis. …
Number of citations: 10 www.journal.csj.jp
AL Pugh, JA Vomocil, TR Nielsen - Agronomy Journal, 1960 - Wiley Online Library
… air-dried patties of soil treated with triphenylsulfonium chloride could be pulverized indicated that … between the ftocculant, triphenylsulfonium chloride, and the aggregating agent, VAMA. …
Number of citations: 10 acsess.onlinelibrary.wiley.com
JW Knapczyk - 1964 - search.proquest.com
I wish to express my sincere appreciati on to the faculty and staff of the University of Massachusetts for their support during the course of this work and to my fellow graduate students …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.